molecular formula C15H18O2 B1203549 2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene CAS No. 25085-39-6

2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene

Cat. No. B1203549
CAS RN: 25085-39-6
M. Wt: 230.3 g/mol
InChI Key: PLOYJEGLPVCRAJ-UHFFFAOYSA-N
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Description

“2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene” is a chemical compound with the molecular formula C15H18O2 and a molecular weight of 230.307 . It is also known by other names such as “buta-1,3-diene,prop-2-enoic acid,styrene” and "Ethenylbenzene,1,3-butadiene,2-propenoic acid polymer" .


Chemical Reactions Analysis

Specific chemical reactions involving “2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene” are not available in the search results. It’s worth noting that this compound is used in industry, suggesting it may be involved in various chemical processes .


Physical And Chemical Properties Analysis

This compound is slightly soluble in cold water, soluble in hot water, acetone, and other organic solvents . It has a boiling point of 145.2ºC at 760 mmHg .

Safety And Hazards

In terms of safety and hazards, general advice for handling this compound includes moving to fresh air if inhaled, washing off with soap and plenty of water in case of skin contact, rinsing thoroughly with plenty of water for at least 15 minutes in case of eye contact, and consulting a physician if swallowed . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

buta-1,3-diene;prop-2-enoic acid;styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8.C4H6.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3(4)5/h2-7H,1H2;3-4H,1-2H2;2H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOYJEGLPVCRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=C.C=CC1=CC=CC=C1.C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25085-39-6, 113974-98-4, 68511-55-7
Record name Acrylic acid-butadiene-styrene copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25085-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113974-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, polymer with ethenylbenzene and hydroxy-terminated polybutadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68511-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butadiene, styrene, acrylic acid latex

CAS RN

25085-39-6
Record name Acrylic acid-1,3-butadiene-styrene polymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods I

Procedure details

sequentially adding equal increments of a monomer mixture of styrene, butadiene and acrylic acid to the seed under emulsion polymerization conditions to form a styrene-butadiene-acrylic acid copolymer; and then
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Synthesis routes and methods II

Procedure details

A latex as a binder for nonwoven applications to form a permeable sublayer of personal hygiene articles. The latex is prepared by a process including the steps of (1) polymerizing a monomer mixture comprising styrene, itaconic acid, surfactant and water soluble free radical initiator to form a seed; (2) sequentially adding equal increments of a monomer mixture of styrene, butadiene and acrylic acid to the seed under emulsion polymerization conditions to form a styrene-butadiene-acrylic acid copolymer; and then (3) neutralizing the styrene-butadiene-acrylic acid copolymer to a pH of about 4.5 to 7 to form the latex.
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